Hepcidin-2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
MKCKFCCNCCNMNGCGVCCDF |
Origin of Product |
United States |
Scientific Research Applications
Clinical Diagnostics
Hepcidin-2 serves as a biomarker for diagnosing iron-related disorders. Its levels can indicate the presence of conditions such as:
- Iron-Refractory Iron Deficiency Anemia (IRIDA) : Hepcidin levels are virtually diagnostic in suspected IRIDA cases, helping to differentiate it from other forms of anemia .
- Anemia of Chronic Disease (ACD) : Elevated hepcidin levels are associated with ACD, particularly in patients with inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
- Ferroportin Disease : this compound's role in ferroportin regulation aids in diagnosing genetic mutations that lead to iron overload disorders .
Therapeutic Development
The therapeutic potential of this compound is being explored in several contexts:
- Hepcidin Agonists : These are being developed to treat hereditary hemochromatosis and other iron overload conditions. By mimicking or enhancing the action of hepcidin, these agonists may help manage excess iron levels effectively .
- Infection Control : Hepcidin's ability to sequester iron makes it a potential therapeutic target for controlling infections. By limiting iron availability to pathogens, hepcidin can enhance innate immunity against infections such as malaria and streptococcal diseases .
Research Applications
This compound is a focal point in various research initiatives aimed at understanding its biological functions:
- Iron Metabolism Studies : Research has elucidated the mechanisms by which hepcidin regulates iron homeostasis, including its interaction with ferroportin, which is crucial for cellular iron efflux .
- Endocrine Disruption Studies : Investigations into environmental impacts on hepcidin expression are ongoing, particularly in aquatic species like fish. Studies have shown that pollutants can disrupt endocrine functions, leading to altered hepcidin expression and increased susceptibility to diseases .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Clinical Diagnostics | IRIDA, ACD, Ferroportin Disease | Diagnostic marker for various anemias |
| Therapeutic Development | Hepcidin agonists | Potential treatment for iron overload disorders |
| Research Applications | Iron metabolism, endocrine disruption | Insights into hepcidin's role in immunity |
Case Studies
- Diagnosis of IRIDA :
- Therapeutic Use in Hemochromatosis :
- Impact of Environmental Pollutants :
Chemical Reactions Analysis
Structural Characteristics
Hepcidin-2 is a 20- to 22-amino acid peptide characterized by:
-
Disulfide bonds : Eight conserved cysteine residues forming four intramolecular bonds critical for stability .
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Sequence variations : A serine-to-phenylalanine substitution at position 18 in DBA/2 mice alters its mass (m/z 2881 vs. wild-type) .
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Thermal stability : Unlike Hepcidin-25, shorter isoforms like this compound lack significant iron-regulatory activity due to truncations in the N-terminal region .
Metal Binding
-
Copper(II) affinity : Hepcidin-25 binds Cu(II) via its ATCUN/NTS motif (conditional binding constant C<sub>K7.4</sub> = 6.3 × 10<sup>14</sup> M<sup>−1</sup>) . While direct data for this compound is limited, sequence homology suggests potential metal-binding capacity.
-
Iron regulation : this compound does not directly bind iron but may modulate iron metabolism through competitive inhibition of Hepcidin-1 .
Antimicrobial Activity
-
Mechanism : this compound disrupts microbial membranes via electrostatic interactions, targeting Gram-negative bacteria (E. coli, Neisseria cinerea) and fungi (Candida albicans) .
-
Concentration dependency : Effective at ≥10 μM, far exceeding physiological levels .
Post-Translational Modifications
Mass Spectrometry
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Detection : this compound is detectable in murine urine and serum via MALDI-TOF MS, with distinct isotopic patterns .
-
Quantification : Lower abundance in serum compared to Hepcidin-1, but dominant in urine .
Spectroscopic Analysis
-
UV-Vis : Hepcidin-GDP complexes exhibit λ<sub>max</sub> shifts (250 nm), indicating hypsochromic effects .
-
Thermal denaturation : Binding stabilizes peptide structure (T<sub>m</sub> increases from 24°C to 31°C) .
Functional Implications
-
Iron homeostasis : Minimal role compared to Hepcidin-25, but may fine-tune iron export under inflammatory conditions .
-
Pathogen defense : Compensatory antimicrobial function during systemic infections .
This synthesis underscores this compound’s dual role in innate immunity and metabolic regulation, though further studies are needed to elucidate its full chemical repertoire.
Comparison with Similar Compounds
Preparation Methods
Recombinant Expression of Hepcidin-2
The predominant method for preparing this compound involves recombinant protein expression, particularly utilizing yeast expression systems.
Expression Vector and Host : A sequence-optimized gene encoding this compound (e.g., Tilapia Hepcidin 2-3 variant) is synthesized and cloned into an expression vector designed to produce a C-terminal 6×His-tagged fusion protein. The vector is introduced into Pichia pastoris yeast cells for heterologous expression.
Induction Conditions : Methanol induction is used to trigger protein expression under the control of the AOX1 promoter. Optimization experiments demonstrated that 1% methanol concentration in the culture medium provides maximal induction of recombinant this compound, as confirmed by SDS-PAGE and Western blot analyses targeting the His-tag.
Scale-Up Production : For large-scale production, yeast cultures are amplified in fermenters. Time-course studies indicate that a single day of methanol induction yields the highest amount of recombinant this compound in the culture supernatant, facilitating efficient downstream processing.
Purification Techniques
Affinity Chromatography : The His-tag on recombinant this compound enables purification by nickel-affinity chromatography, allowing selective binding and elution of the target peptide from yeast culture supernatants.
SDS-PAGE and LC-MS/MS Confirmation : Purified protein bands are excised and subjected to LC-MS/MS for peptide identification, confirming the identity and purity of this compound.
Sample Preparation for Analytical Quantification
Accurate quantification of this compound and related hepcidin peptides requires careful sample preparation to avoid peptide loss and aggregation.
Protein Precipitation : A mixture of 22% trichloroacetic acid (TCA) and acetonitrile (ACN) in a 1:1 ratio is used to precipitate proteins and prevent aggregation of hydrophobic peptides like this compound during sample preparation.
Vial and Container Selection : Use of LoBind polypropylene tubes or 96-well plates minimizes non-specific binding of Hepcidin peptides, improving recovery and reproducibility. Silanized glassware can also be used but requires careful consideration of solvent polarity and peptide charge state.
Analytical Method Development and Validation
Mass Spectrometry-Based Assays : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this compound quantification, offering high sensitivity and specificity.
Enhancement of Ionization Efficiency : Reduction of disulfide bonds in this compound significantly improves ionization efficiency, doubling detection sensitivity and lowering the limit of detection by more than tenfold in selected reaction monitoring (SRM) assays.
Linearity and Sensitivity : Calibration curves demonstrate linear response across a wide concentration range, with lower limits of quantitation around 0.25 nmol/L for related hepcidin peptides, ensuring reliable detection in biological samples.
Stability Testing : Stability studies indicate that this compound remains stable in LoBind polypropylene containers for up to 72 hours at room temperature, with coefficients of variation generally below 10%, supporting robust sample handling protocols.
Summary Table: Key Parameters in this compound Preparation and Analysis
Research Findings and Practical Considerations
Recombinant expression in yeast provides a scalable and efficient method to produce biologically active this compound with proper folding and post-translational modifications.
Optimization of induction and culture conditions is critical to maximize yield and minimize costs.
Sample preparation protocols that prevent peptide aggregation and non-specific binding are essential for accurate quantification, especially when working with low-abundance peptides.
Advanced mass spectrometry techniques enhanced by chemical modification (e.g., reduction of disulfide bonds) significantly improve detection sensitivity, facilitating clinical and research applications.
Stability data support the use of polypropylene labware for sample storage, simplifying logistics in analytical workflows.
Q & A
Q. What is the primary physiological role of Hepcidin-2 in iron homeostasis, and what experimental approaches are used to study its function?
this compound regulates systemic iron balance by binding to ferroportin, the iron exporter, triggering its internalization and degradation. This inhibits cellular iron efflux, making it critical in iron overload and inflammatory anemia studies . Key methodologies include:
Q. How does this compound differ from other isoforms (e.g., Hepcidin-1) in molecular function and regulatory mechanisms?
While Hepcidin-1 is the primary iron-regulatory isoform, this compound exhibits distinct expression patterns and roles, such as responses to radiation exposure. Comparative studies often employ:
- Mass spectrometry (MALDI-TOF MS) to differentiate isoform-specific urinary excretion profiles .
- Gene knockout models to isolate functional contributions of individual isoforms .
Q. What are the recommended methodologies for detecting this compound in biological samples, and how do their sensitivities compare?
- Immunoassays : Rabbit monoclonal antibodies (e.g., ab190775) enable high-specificity detection in formalin-fixed tissues (IHC-P) and frozen sections (IHC-Fr), with dilution optimizations for signal clarity .
- MALDI-TOF MS : Provides superior sensitivity for quantifying this compound in biofluids like urine, particularly in radiation-response studies .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound expression levels across experimental models (e.g., murine vs. human studies)?
Contradictions often arise from interspecies variability or methodological disparities. Strategies include:
- Systematic reviews/meta-analyses to harmonize data from heterogeneous studies .
- Dose-response validation : For example, biphasic this compound peaks at low radiation doses (0.25–0.5 Gy) in mice require replication across multiple cohorts to confirm reproducibility .
- Cross-model validation : Compare antibody reactivity (e.g., ab190775) in human cell lines versus murine tissues to assess translational relevance .
Q. What considerations are critical when designing in vivo studies to investigate this compound’s role in radiation response?
- Dose-dependent timelines : Delayed this compound secretion post-irradiation (1+ Gy) necessitates longitudinal sampling over 168 hours to capture biphasic kinetics .
- Preclinical reporting standards : Adhere to NIH guidelines for animal studies, including detailed statistical thresholds and ethical protocols (e.g., tissue collection protocols for IHC) .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in longitudinal studies?
- Nonlinear regression models to characterize biphasic responses at low radiation doses .
- Cohort stratification : Separate high-dose (1+ Gy) and low-dose (0.25–0.5 Gy) groups to avoid confounding temporal trends .
- Power analysis : Ensure sample sizes account for variability in urinary this compound measurements (e.g., MALDI-TOF MS detection limits) .
Q. How can researchers optimize antibody-based detection of this compound to minimize cross-reactivity with other isoforms?
- Epitope mapping : Use recombinant fragments (e.g., aa24-83 with GST tags) to validate antibody specificity via competitive binding assays .
- Batch consistency : Prioritize recombinantly produced antibodies (animal-free) to reduce lot-to-lot variability in WB/IHC applications .
Methodological Best Practices
Q. What experimental controls are essential for validating this compound’s interaction with ferroportin in cell culture models?
- Negative controls : Use ferroportin-knockout cell lines to confirm signal absence in IHC/WB .
- Iron-loading assays : Measure cellular iron retention post-hepcidin treatment to functionally validate ferroportin internalization .
Q. How should researchers handle discrepancies between immunoassay and mass spectrometry results in this compound quantification?
- Method triangulation : Cross-validate findings using orthogonal techniques (e.g., IHC + MALDI-TOF MS) .
- Matrix effects : Assess interference from urinary proteins or fixatives (e.g., paraformaldehyde) that may alter antibody binding .
Data Interpretation and Reporting
What frameworks guide the formulation of rigorous research questions for this compound studies?
- PICO/FINER criteria : Define patient/population (e.g., irradiated mice), intervention (radiation dose), comparison (sham controls), and outcomes (this compound excretion). Ensure questions are Feasible, Novel, and Ethically sound .
- Contradiction analysis : Apply systematic falsification methods to resolve conflicting data, as demonstrated in radiation-response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
